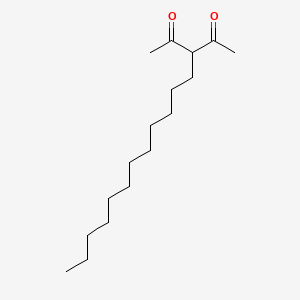
3-Dodecylpentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dodecylpentane-2,4-dione is an organic compound belonging to the class of 1,3-diketones It is characterized by a long dodecyl chain attached to the third carbon of the pentane-2,4-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecylpentane-2,4-dione typically involves the alkylation of pentane-2,4-dione with a dodecyl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the diketone to form an enolate. The enolate then undergoes nucleophilic substitution with the dodecyl halide to yield the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Dodecylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to generate the enolate intermediate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Dodecylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Dodecylpentane-2,4-dione involves its ability to form stable complexes with metal ions through its diketone moiety. This property makes it useful in catalysis and as a chelating agent. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or biological target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-2,4-dione: A simpler diketone without the dodecyl chain.
3-Methylpentane-2,4-dione: A similar compound with a shorter alkyl chain.
3-Ethylpentane-2,4-dione: Another related compound with an ethyl group instead of a dodecyl group.
Uniqueness
3-Dodecylpentane-2,4-dione is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and potentially more effective in applications requiring long alkyl chains, such as in surfactants or hydrophobic coatings.
Propriétés
Numéro CAS |
51786-08-4 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
3-dodecylpentane-2,4-dione |
InChI |
InChI=1S/C17H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-17(15(2)18)16(3)19/h17H,4-14H2,1-3H3 |
Clé InChI |
RZBRTSVADSIFRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


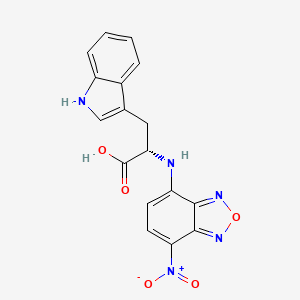
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)

![1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14653799.png)
![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)
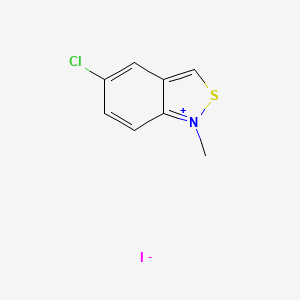
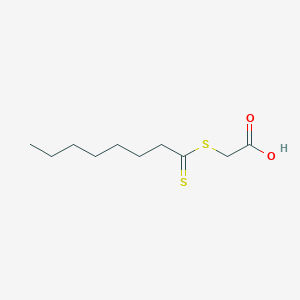
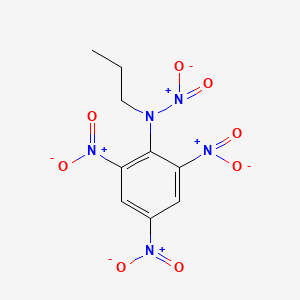
![15,15'-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane)](/img/structure/B14653817.png)
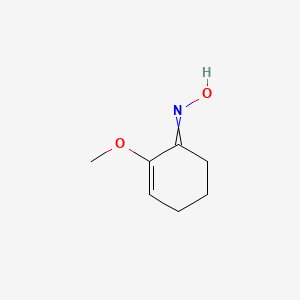
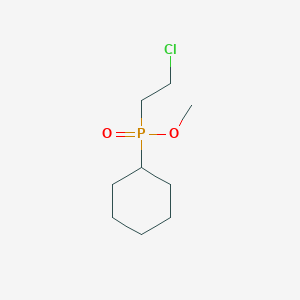
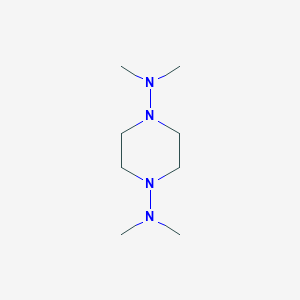
-lambda~5~-phosphane](/img/structure/B14653864.png)
